molecular formula C10H10O2 B14480323 2-Methoxy-2H-1-benzopyran CAS No. 66898-47-3

2-Methoxy-2H-1-benzopyran

Cat. No.: B14480323
CAS No.: 66898-47-3
M. Wt: 162.18 g/mol
InChI Key: OXIQQYRDJZVBRL-UHFFFAOYSA-N
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Description

2-Methoxy-2H-1-benzopyran, also known as 7-methoxycoumarin, is a derivative of coumarin. This compound is characterized by its benzopyran structure, which consists of a benzene ring fused to a pyran ring. It is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2H-1-benzopyran typically involves the condensation of 2-hydroxybenzaldehyde with methoxyacetic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzopyran ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-2H-1-benzopyran has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-Methoxy-2H-1-benzopyran is primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and ion channels, leading to its diverse pharmacological effects. For example, it has been shown to influence calcium channels, which play a crucial role in muscle contraction and neurotransmission .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique methoxy group at the 7-position, which enhances its biological activity and makes it a valuable compound for various applications .

Properties

CAS No.

66898-47-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-methoxy-2H-chromene

InChI

InChI=1S/C10H10O2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7,10H,1H3

InChI Key

OXIQQYRDJZVBRL-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2=CC=CC=C2O1

Origin of Product

United States

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